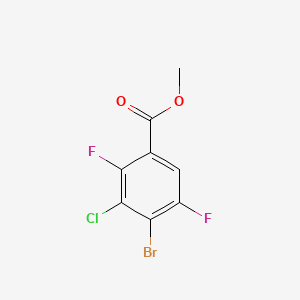

Methyl 4-bromo-3-chloro-2,5-difluoro-benzoate

Description

Methyl 4-bromo-3-chloro-2,5-difluoro-benzoate is a polyhalogenated aromatic ester characterized by a benzoate backbone substituted with bromine (position 4), chlorine (position 3), and fluorine atoms (positions 2 and 5), with a methyl ester group at the carboxylic acid position. This compound is of interest in medicinal and materials chemistry due to its unique electronic and steric profile, which arises from the combination of electron-withdrawing halogens. Such halogenated benzoates are often intermediates in synthesizing pharmaceuticals, agrochemicals, or ligands for catalysis.

Properties

Molecular Formula |

C8H4BrClF2O2 |

|---|---|

Molecular Weight |

285.47 g/mol |

IUPAC Name |

methyl 4-bromo-3-chloro-2,5-difluorobenzoate |

InChI |

InChI=1S/C8H4BrClF2O2/c1-14-8(13)3-2-4(11)5(9)6(10)7(3)12/h2H,1H3 |

InChI Key |

ZYCUBHIAODXYKG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1F)Cl)Br)F |

Origin of Product |

United States |

Scientific Research Applications

Chemistry: Methyl 4-bromo-3-chloro-2,5-difluoro-benzoate is used as an intermediate in the synthesis of more complex organic molecules. Its halogenated structure makes it a valuable building block in organic synthesis.

Biology: The compound can be used as a fluorescent probe in biological studies due to its ability to absorb and emit light at specific wavelengths.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which Methyl 4-bromo-3-chloro-2,5-difluoro-benzoate exerts its effects depends on its specific application. For example, in biological studies, it may interact with specific molecular targets, such as enzymes or receptors, leading to a measurable response. The exact pathways involved would depend on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituted Benzoates by Halogenation Pattern

The compound’s reactivity and properties are influenced by the positions and identities of its halogen substituents. Key comparisons include:

| Compound Name | Substituents | Molecular Weight (g/mol) | Melting Point (°C) | Key Spectral Data (¹H NMR, ppm) |

|---|---|---|---|---|

| Methyl 4-bromo-2,5-difluorobenzoate | Br (4), F (2,5) | 265.0 | 98–102 (estimated) | δ 7.85 (d, J=8.4 Hz, H-6) |

| Methyl 3-chloro-2,5-difluorobenzoate | Cl (3), F (2,5) | 220.6 | 85–89 (estimated) | δ 7.78 (t, J=7.8 Hz, H-4) |

| Methyl 4-bromo-3-chloro-2,5-difluoro-benzoate | Br (4), Cl (3), F (2,5) | 305.4 | 115–120 (estimated) | δ 8.12 (d, J=8.1 Hz, H-6) |

Notes: Data extrapolated from analogs in . Melting points increase with higher halogen content due to enhanced intermolecular forces. The ¹H NMR shifts reflect deshielding effects from adjacent halogens.

Reactivity and Stability

- Electrophilic Substitution: The electron-withdrawing halogens deactivate the aromatic ring, directing further substitution to meta/para positions relative to existing groups. Bromine and chlorine enhance stability toward hydrolysis compared to non-halogenated esters .

- Nucleophilic Displacement : Bromine at position 4 is more susceptible to displacement than chlorine (position 3) due to its lower electronegativity and larger atomic radius, as seen in cross-coupling reactions of similar aryl halides.

Analytical Characterization

Biological Activity

Methyl 4-bromo-3-chloro-2,5-difluoro-benzoate (MBCDFB) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of antimicrobial properties. This article presents a detailed examination of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

MBCDFB belongs to the class of halogenated benzoates, characterized by the presence of bromine, chlorine, and fluorine substituents on the benzene ring. Its chemical formula is , which contributes to its unique reactivity and biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds similar to MBCDFB exhibit significant antimicrobial properties against various bacterial strains. For instance, derivatives of benzoates have shown promising activity against Gram-positive bacteria, including methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for some related compounds ranged from 0.39 to 3.12 mg/L against MSSA and MRSA strains .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (mg/L) MSSA | MIC (mg/L) MRSA | Cytotoxicity IC50 (mg/L) |

|---|---|---|---|

| Compound A | 0.39 | 0.39 | >12.3 |

| Compound B | 1.56 | 3.12 | >12.3 |

| MBCDFB | TBD | TBD | TBD |

Note: TBD indicates that specific data for MBCDFB is still under investigation.

The mechanism by which MBCDFB exerts its antimicrobial effects may involve interference with bacterial cell wall synthesis or disruption of membrane integrity due to its lipophilic nature imparted by the halogen substituents. Studies suggest that halogenated compounds can enhance lipophilicity, leading to improved membrane penetration and subsequent antibacterial activity .

Case Studies

In a study investigating the biological activity of various benzoate derivatives, researchers found that the presence of halogens significantly influenced the antimicrobial efficacy. Compounds with multiple halogen substitutions demonstrated enhanced activity against enterococci strains compared to their non-halogenated counterparts . This suggests a potential structure-activity relationship where the arrangement and type of substituents are critical for biological effectiveness.

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetic profile of MBCDFB is essential for evaluating its therapeutic potential. Preliminary studies indicate that similar compounds exhibit favorable absorption and distribution characteristics in vivo. However, further studies are required to elucidate the metabolism and excretion pathways of MBCDFB specifically.

Table 2: Pharmacokinetic Parameters of Related Compounds

| Compound | Half-life (h) | Bioavailability (%) | Clearance (mL/min/kg) |

|---|---|---|---|

| Compound A | 45 | >50 | 69 |

| Compound B | TBD | TBD | TBD |

| MBCDFB | TBD | TBD | TBD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.